molecular formula C11H10ClN5OS B11702753 (4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 26179-04-4

(4E)-4-[(3-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11702753
CAS No.: 26179-04-4
M. Wt: 295.75 g/mol
InChI Key: OSJDAPBFVFNIFI-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a pyrazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 3-chlorophenylhydrazine with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems can also enhance the efficiency of the synthesis process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, with or without the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of (4E)-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for various research applications.

Properties

CAS No.

26179-04-4

Molecular Formula

C11H10ClN5OS

Molecular Weight

295.75 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H10ClN5OS/c1-6-9(10(18)17(16-6)11(13)19)15-14-8-4-2-3-7(12)5-8/h2-5,16H,1H3,(H2,13,19)

InChI Key

OSJDAPBFVFNIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC(=CC=C2)Cl

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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